molecular formula C15H13ClO2 B3033081 2-(4-Chlorophenyl)-3-phenylpropanoic acid CAS No. 787-27-9

2-(4-Chlorophenyl)-3-phenylpropanoic acid

Cat. No. B3033081
CAS RN: 787-27-9
M. Wt: 260.71 g/mol
InChI Key: CUMMKZITYCLISM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-phenylpropanoic acid is a compound that is structurally related to various chlorophenyl compounds which have been studied for their diverse chemical and biological properties. While the specific compound is not directly studied in the provided papers, related compounds exhibit interesting photocatalytic, antibacterial, and analytical characteristics .

Synthesis Analysis

The synthesis of chlorophenyl-related compounds often involves multi-step organic reactions. For instance, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride was designed to act as a pro-drug, releasing a lethal species within anaerobic bacterial cells . Similarly, 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones were synthesized using the Baker-Venkatraman transformation . These methods could potentially be adapted for the synthesis of 2-(4-Chlorophenyl)-3-phenylpropanoic acid.

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds has been extensively analyzed using various spectroscopic and computational techniques. For example, DFT calculations were used to determine the structural parameters of chlorophenyl dyes , and X-ray diffraction studies were conducted on 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide . These studies provide insights into the molecular geometry, electronic structure, and potential reactivity of chlorophenyl compounds.

Chemical Reactions Analysis

Chlorophenyl compounds participate in various chemical reactions. Photocatalytic oxidation pathways of 2,4-dichlorophenol were studied, revealing different intermediates depending on the pH . The reactivity of these compounds can be influenced by substituents and reaction conditions, which is crucial for understanding the behavior of 2-(4-Chlorophenyl)-3-phenylpropanoic acid in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds are determined by their molecular structure. For instance, the crystal structure analysis of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one provided information on its non-linear optical material properties . Gas chromatography was used to determine the methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid in technical products . These analyses are essential for understanding the properties of 2-(4-Chlorophenyl)-3-phenylpropanoic acid, such as solubility, stability, and potential applications.

Scientific Research Applications

Assessment of Environmental Impact

Research has evaluated the contamination of the aquatic environment by chlorophenols, a category to which 2-(4-Chlorophenyl)-3-phenylpropanoic acid is related. These compounds generally exhibit moderate toxic effects on mammalian and aquatic life, with toxicity to fish becoming considerable upon long-term exposure. The persistence of chlorophenols in the environment can vary, becoming moderate to high depending on the presence of biodegrading microflora and environmental conditions (K. Krijgsheld & A. D. Gen, 1986).

Toxicology and Mutagenicity

Studies on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally related to 2-(4-Chlorophenyl)-3-phenylpropanoic acid, have revealed insights into its toxicology and mutagenicity. The research indicates a rapid advancement in understanding the specific characteristics of 2,4-D toxicity and mutagenicity, with implications for environmental safety and human health (Natana Raquel Zuanazzi, N. C. Ghisi, & E. C. Oliveira, 2020).

Pharmacological Effects of Related Compounds

Phenolic acids, including chlorogenic acid (CGA) which shares some structural similarities with 2-(4-Chlorophenyl)-3-phenylpropanoic acid, have been recognized for their diverse biological and pharmacological effects. These include antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity effects. Such studies underscore the potential therapeutic roles of these compounds in treating disorders related to lipid and glucose metabolism (M. Naveed et al., 2018).

Environmental Degradation and Biodegradation

Research has also focused on the biodegradation of herbicides based on 2,4-D, elucidating the role of microorganisms in degrading these compounds and their metabolites, such as 2,4-dichlorophenol. This highlights the importance of understanding microbial processes in mitigating environmental contamination by such pesticides (Karen Magnoli et al., 2020).

properties

IUPAC Name

2-(4-chlorophenyl)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMMKZITYCLISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279113
Record name 2-(4-chlorophenyl)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-3-phenylpropanoic acid

CAS RN

787-27-9
Record name NSC82231
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC11300
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11300
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-chlorophenyl)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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